molecular formula C9H6BrNO2 B8683451 7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B8683451
M. Wt: 240.05 g/mol
InChI Key: JUZIYGNPKMTZAE-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one 7.25 (400 mg, 1.58 mmol) was taken up in 26% aqueous ammonium hydroxide (5 mL, 33.38 mmol) and heated in a sealed tube at 80° C. for 4 hours. Mixture was cooled to room temperature and solid was filtered, washing with water. Solid was dried in-vacuo to yield 7-bromo-2-methylquinazolin-4(3H)-one 7.26 (213 mg), which was used in the next step without further purification.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=O)[O:9][C:8]([CH3:12])=[N:7][C:6]=2[CH:13]=1.[OH-].[NH4+:15]>>[Br:1][C:2]1[CH:13]=[C:6]2[C:5]([C:10](=[O:9])[NH:15][C:8]([CH3:12])=[N:7]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(OC2=O)C)C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
solid was filtered
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
Solid was dried in-vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(NC(=NC2=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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